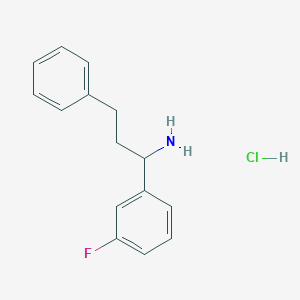

1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride

Beschreibung

1-(3-Fluorophenyl)-3-phenylpropan-1-amine hydrochloride is a fluorinated arylalkylamine derivative characterized by a propan-1-amine backbone substituted with a 3-fluorophenyl group at position 1 and a phenyl group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents. For instance, Atomoxetine hydrochloride (Strattera®), a structurally related compound, shares the propan-1-amine scaffold but differs in substituents (phenoxy vs. fluorophenyl groups) .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN.ClH/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12;/h1-8,11,15H,9-10,17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXRQNSVDAHDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC(=CC=C2)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the intermediate: The synthesis begins with the preparation of 3-fluorophenylacetone through the Friedel-Crafts acylation of fluorobenzene with chloroacetone.

Reductive amination: The intermediate 3-fluorophenylacetone is then subjected to reductive amination with aniline in the presence of a reducing agent such as sodium cyanoborohydride to yield 1-(3-Fluorophenyl)-3-phenylpropan-1-amine.

Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles such as hydroxide or amines replace the fluorine atom.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride involves its interaction with monoamine neurotransmitter systems. It acts as a monoamine releaser, promoting the release of neurotransmitters such as dopamine and norepinephrine from presynaptic neurons. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing stimulant effects. The compound’s selectivity for dopamine and norepinephrine over serotonin is a key aspect of its pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The 3-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in Atomoxetine’s pharmacokinetic profile .

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility, critical for bioavailability. Atomoxetine’s solubility in water (~50 mg/mL) suggests similar behavior for the target compound .

Pharmacological and Functional Comparisons

- Atomoxetine HCl: A selective norepinephrine reuptake inhibitor (NRI) with a pKa of 10.1, used in ADHD treatment. Its fluorinated analog may exhibit altered receptor affinity due to electronic effects of the fluorine atom .

- Fluorophenyl Derivatives : Fluorine substitution often enhances metabolic stability and lipophilicity. For instance, 1-(3-fluorophenyl)but-3-yn-2-amine hydrochloride is marketed as a research chemical with applications in kinase inhibition studies .

Biologische Aktivität

1-(3-Fluorophenyl)-3-phenylpropan-1-amine;hydrochloride, a compound derived from phenylpropanamines, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18ClFN

- Molecular Weight : 285.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and norepinephrine transporters. It is hypothesized to act as a dopamine reuptake inhibitor , which can enhance dopaminergic signaling in the brain. This mechanism is similar to other compounds in the phenylpropanamine class, which are known for their stimulant effects.

Biological Activity Overview

The compound exhibits various biological activities that can be categorized as follows:

| Activity Type | Description |

|---|---|

| Dopaminergic Activity | Inhibits dopamine reuptake, potentially increasing dopamine levels in the synaptic cleft. |

| Norepinephrine Activity | May also inhibit norepinephrine reuptake, contributing to its stimulant properties. |

| Neuroprotective Effects | Preliminary studies suggest potential neuroprotective properties against neurodegeneration. |

Study 1: Dopaminergic Effects

In a study examining the effects of similar compounds on dopaminergic signaling, researchers found that analogs of 1-(3-Fluorophenyl)-3-phenylpropan-1-amine exhibited significant inhibition of dopamine uptake in vitro. This suggests that the compound could potentially be used in conditions characterized by dopaminergic deficits, such as Parkinson's disease or depression.

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of phenylpropanamines in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage caused by reactive oxygen species, suggesting a possible therapeutic role in neurodegenerative diseases.

Study 3: Stimulant Properties

A clinical trial assessed the stimulant effects of related compounds on cognitive performance and mood enhancement. Participants reported increased alertness and improved mood, aligning with the expected effects based on the compound's mechanism of action.

Safety and Toxicology

While initial studies indicate promising biological activity, safety profiles must be established through rigorous toxicological assessments. Preliminary data suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, high doses may lead to adverse effects such as increased heart rate and anxiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.